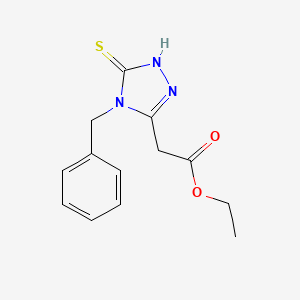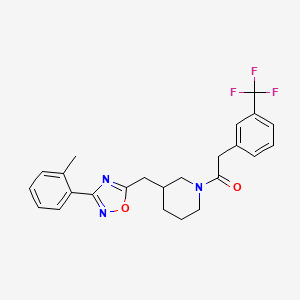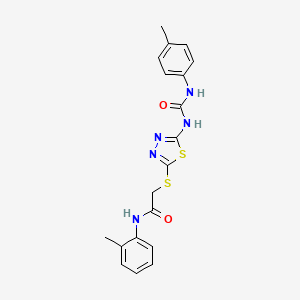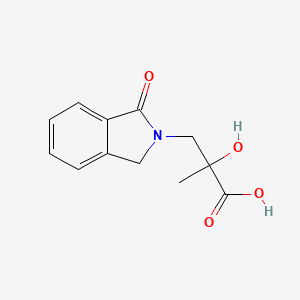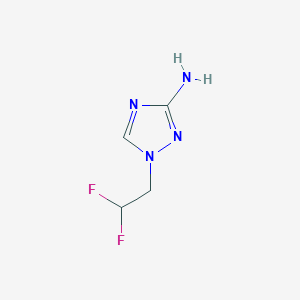![molecular formula C23H18ClN3O B2542451 9-氯-6-(2-乙氧基苄基)-6H-吲哚[2,3-b]喹喔啉 CAS No. 612041-22-2](/img/structure/B2542451.png)
9-氯-6-(2-乙氧基苄基)-6H-吲哚[2,3-b]喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
科学研究应用
Chemistry
In chemistry, 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has shown promise as an inhibitor of certain enzymes and receptors. It is being studied for its potential to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders .
Medicine
In medicinal chemistry, 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and electroluminescent materials. Its unique electronic properties make it suitable for applications in optoelectronics and photovoltaics .
作用机制
Target of Action
Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms
Mode of Action
Quinoxaline derivatives are known to interact with their targets leading to various biochemical changes . The exact interaction of this compound with its targets and the resulting changes require further investigation.
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways
Result of Action
Quinoxaline derivatives are known to exhibit various biological activities . The specific effects of this compound require further investigation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzylamine with 9-chloro-6H-indolo[2,3-b]quinoxaline-6-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as titanium silicate or other transition metal catalysts may be employed to improve the efficiency of the synthesis .
化学反应分析
Types of Reactions
9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
相似化合物的比较
Similar Compounds
Quinoline derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Quinoxaline derivatives: Other quinoxaline derivatives, such as 6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline, have shown similar biological activities.
Uniqueness
9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its unique biological activities and make it a valuable compound for further research and development .
属性
IUPAC Name |
9-chloro-6-[(2-ethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-2-28-21-10-6-3-7-15(21)14-27-20-12-11-16(24)13-17(20)22-23(27)26-19-9-5-4-8-18(19)25-22/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOVVVFSQUZNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-DIMETHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2542369.png)
![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)

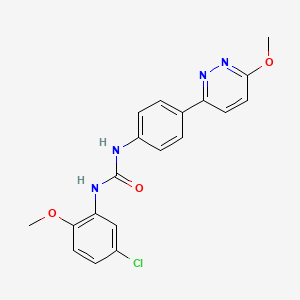
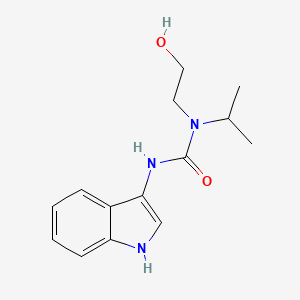
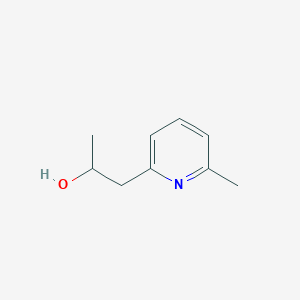
![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2542378.png)
![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)
